6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide, also known as GSK256066, is a synthetic molecule developed by GlaxoSmithKline. [ [], [] ] It belongs to the class of phosphodiesterase 4 (PDE4) inhibitors. [ [], [] ] In scientific research, GSK256066 has been extensively studied for its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [ [], [] ]
Specific chemical reactions involving GSK256066 are not described in the provided papers. As a PDE4 inhibitor, its primary interaction is the inhibition of the PDE4 enzyme through binding. [ [], [] ] Its chemical reactivity with other molecules or under various conditions would require further investigation.
GSK256066 functions as a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). [ [], [] ] PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes including inflammation. [ [], [] ] By inhibiting PDE4, GSK256066 increases intracellular cAMP levels, leading to downstream anti-inflammatory effects. [ [], [] ]
The molecule exhibits a slow and tight-binding inhibition mechanism, resulting in an extremely high affinity for PDE4 (IC50 < 0.5 pM for PDE4B). [ [] ] It displays selectivity for PDE4 over other PDE families, with over 380,000-fold selectivity against PDEs 1, 2, 3, 5, and 6 and over 2,500-fold selectivity against PDE7. [ [] ] GSK256066 inhibits all four PDE4 isoforms (A-D) with equal affinity. [ [] ]
GSK256066 has been primarily investigated for its potential in treating inflammatory respiratory diseases. [ [], [] ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7